molecular formula C19H14ClNO4 B2745772 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate CAS No. 867136-13-8

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate

Cat. No. B2745772
CAS RN: 867136-13-8
M. Wt: 355.77
InChI Key: YNXDQPWNFANOOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate”, there are related studies on the synthesis of similar compounds . For instance, a novel multifunctional ligand precursor was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine .

Scientific Research Applications

Optical Nonlinear Properties and Applications

Compounds structurally related to "2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate" have been studied for their nonlinear optical properties. For example, Schiff base compounds derived from ethyl-4-amino benzoate have demonstrated significant optical limiting (OL) properties, making them potential candidates for optical limiters used in protecting optical sensors and human eyes from laser damage. The nonlinear refractive index (NRI) and optical limiting thresholds of these compounds have been experimentally determined, suggesting their utility in optical applications (Abdullmajed et al., 2021).

Antimicrobial Agents

Another area of application is the development of antimicrobial agents. For instance, quinazoline derivatives, which share a benzoate component, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds offer a basis for the development of new antimicrobial agents, highlighting the potential of structurally similar compounds for use in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Photoreactive Polymers

Compounds like "this compound" may also find applications in the synthesis of photoreactive polymers. Studies on related compounds have explored their use in reversible optical storage, where the cooperative motion of polar side groups in amorphous polymers has been observed. This suggests potential applications in the development of materials for optical data storage, where the photoinduced birefringence of such compounds could be utilized (Meng et al., 1996).

Antiplatelet Activity

Derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a compound related to the one , have shown promising antiplatelet activity. This indicates the potential of similar compounds in the development of novel antiplatelet drug candidates, which could offer new therapeutic options for the prevention of thrombotic diseases (Chen et al., 2008).

Future Directions

Given the biological activities associated with naphthoquinone derivatives , further studies could be conducted to explore the potential applications of “2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate” in medicinal chemistry.

properties

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c20-15-16(18(23)14-9-5-4-8-13(14)17(15)22)21-10-11-25-19(24)12-6-2-1-3-7-12/h1-9,21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXDQPWNFANOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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